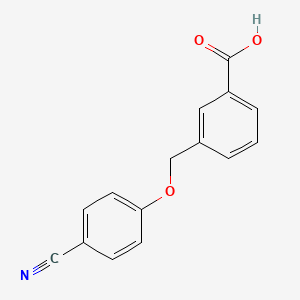![molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1](/img/structure/B2846653.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is an organic compound characterized by its fused heterocyclic structure that includes pyridine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:
Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.
Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:
Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.
Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced compounds with altered electronic properties.
Substitution: Reactions where substituents on the pyrrole or pyridine ring are replaced by other functional groups using electrophilic or nucleophilic reagents.
Addition Reactions: Can occur at the double bonds present in the structure, particularly using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen with catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalysts.
Substitution: Electrophiles like bromine, chlorine, and nucleophiles such as amines or alcohols.
Major Products: Oxidized or reduced derivatives, various substituted compounds depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- finds use in multiple scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.
Biology: Research on enzyme inhibitors and receptor modulators, contributing to understanding biochemical pathways.
Medicine: Potential therapeutic applications in designing drugs for treating conditions like cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in material science for developing advanced polymers and electronic materials due to its stable structure and electronic properties.
Mecanismo De Acción
The mechanism of action depends largely on its specific application:
Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.
Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.
Comparación Con Compuestos Similares
Compared to other fused heterocyclic compounds:
Uniqueness: The specific arrangement and electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- provide unique reactivity and potential biological activity.
Similar Compounds: Includes other pyrrolopyridines and pyridopyrimidines, which share structural similarities but differ in their functional groups and reactivity profiles.
Propiedades
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMRNCFOTBJUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
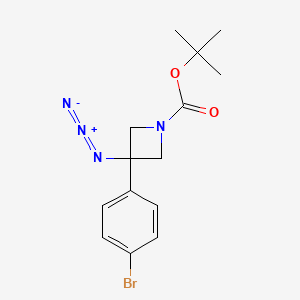
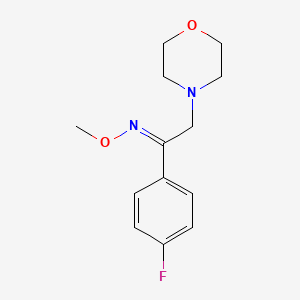
![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)
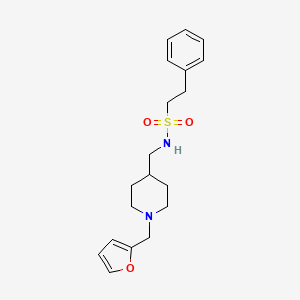

![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

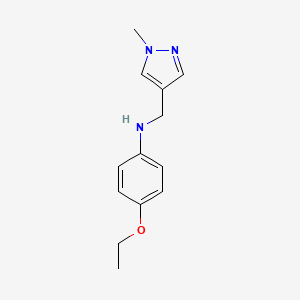
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
